N-(2-hydroxy-5-methylphenyl)acrylamide
Overview
Description
N-(2-hydroxy-5-methylphenyl)acrylamide is an organic compound with the molecular formula C10H11NO2 and a molecular weight of 177.20 g/mol . This compound is characterized by the presence of a hydroxyl group and a methyl group on the phenyl ring, as well as an acrylamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-(2-hydroxy-5-methylphenyl)acrylamide typically involves the reaction of 2-hydroxy-5-methylaniline with acryloyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
N-(2-hydroxy-5-methylphenyl)acrylamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-hydroxy-5-methylphenyl)acrylamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-5-methylphenyl)acrylamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
N-(2-hydroxy-5-methylphenyl)acrylamide can be compared with other similar compounds such as N-(2-hydroxyphenyl)acrylamide and N-(2-methylphenyl)acrylamide. These compounds share similar structural features but differ in the position and type of substituents on the phenyl ring. The presence of the hydroxyl and methyl groups in this compound imparts unique chemical and biological properties, making it distinct from its analogs .
Properties
IUPAC Name |
N-(2-hydroxy-5-methylphenyl)prop-2-enamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-3-10(13)11-8-6-7(2)4-5-9(8)12/h3-6,12H,1H2,2H3,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAONKLOXQKUBPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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